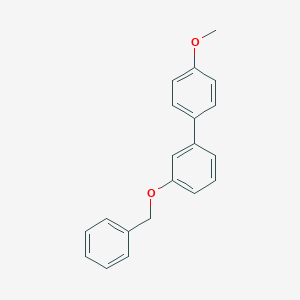

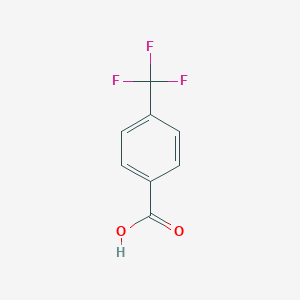

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl (3-BMBP) is a phenyl-substituted aromatic compound with two phenyl rings linked by a single oxygen atom. It has been used for a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

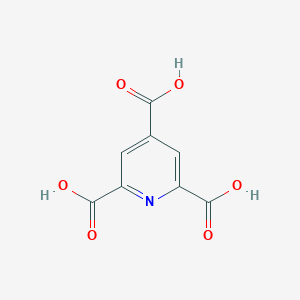

- Hyperbranched Poly(ester)s with Pendant Hydroxy Groups: The synthesis of hyperbranched poly(esters) with pendant hydroxy groups was achieved through polyadditions involving bis(oxetane)s and 1,3,5-benzenetricarboxylic acid. These polymers, which are insoluble in water but soluble in various organic solvents, display glass transition temperatures ranging from 59 to 131 °C, suggesting potential applications in materials science (Nishikubo et al., 2006).

Medicinal Chemistry

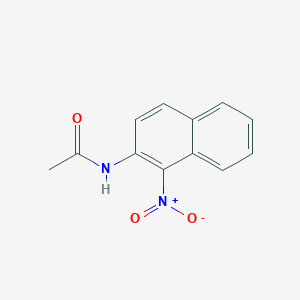

- Antiproliferative Activities of Steroidal Hybrids: The synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids and their antiproliferative activities were investigated. These compounds showed significant inhibitory effects on several cancer cell lines, indicating their potential as therapeutic agents (Kiss et al., 2019).

Luminescent Properties

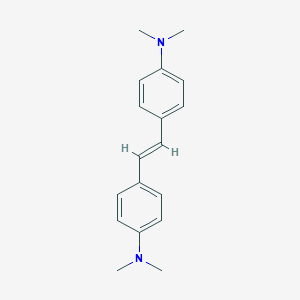

- Lanthanide Coordination Compounds: The synthesis and study of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives revealed the influence of substituents on photoluminescence. Electron-releasing substituents increased the electron density of the ligand, improving the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decreased luminescence efficiency (Sivakumar et al., 2010).

Photochemical Applications

- Photo-reorganization of Chromenones: A study on the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones showed the formation of angular pentacyclic compounds. The presence of the benzyloxy group significantly influenced the yield of dihydro products, providing a method for synthesizing benzothiophene fused xanthenone derivatives (Dalal et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

1-methoxy-4-(3-phenylmethoxyphenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUUDJIJHJSUFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567452 |

Source

|

| Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132470-28-1 |

Source

|

| Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)